3-Hydroxybenzaldehyde
Overview
Description
m-Hydroxybenzaldehyde, also known as meta-hydroxybenzaldehyde or 3-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of benzaldehyde, where a hydroxyl group is substituted at the meta position relative to the aldehyde group. This compound is a colorless to pale yellow solid with a characteristic almond-like odor. It is used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances .
Synthetic Routes and Reaction Conditions:
Phenol Method: This method involves the reaction of phenol with formaldehyde in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a Foucault acylation reaction to introduce the formyl group at the meta position of phenol.
Benzoic Acid Method: In this method, benzoic acid is first oxidized to benzoic anhydride, which is then esterified with methanol to produce methyl benzoate.
Industrial Production Methods:
Esterification and Chlorination: The industrial production of m-hydroxybenzaldehyde involves multiple steps, including esterification, chlorination, distillation, hydrolysis, refining, and drying.
Types of Reactions:
Oxidation: m-Hydroxybenzaldehyde can be oxidized to m-hydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to m-hydroxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: m-Hydroxybenzaldehyde can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: m-Hydroxybenzoic acid.
Reduction: m-Hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Mechanism of Action
Target of Action
3-Hydroxybenzaldehyde (3-HBA) primarily targets vascular smooth muscle cells (VSMCs) and endothelial cells . These cells play a crucial role in maintaining vascular homeostasis, and their dysfunction can lead to various vascular diseases .
Mode of Action
3-HBA interacts with its targets by inhibiting the proliferation and migration of VSMCs . It also reduces inflammation in endothelial cells . The compound achieves this by inhibiting the phosphorylation of AKT, a protein kinase involved in cell survival and growth . It also arrests the S and G0/G1 phase of the VSMC cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
3-HBA affects the AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting AKT phosphorylation, 3-HBA disrupts this pathway, leading to reduced VSMC proliferation and migration . Additionally, 3-HBA inhibits the expression of inflammatory markers and signaling molecules (VCAM-1, ICAM-1, p-NF-κB, and p-p38) in endothelial cells .
Pharmacokinetics
A related compound, p-hydroxybenzaldehyde, has been studied in rat plasma using liquid chromatography tandem mass spectrometry . This method could potentially be used to study the pharmacokinetics of 3-HBA.
Result of Action
The action of 3-HBA leads to vasculoprotective effects. It lowers VSMC proliferation and endothelial cell inflammation, which can help prevent vascular diseases . In vivo studies have shown that 3-HBA inhibits angiogenesis, prevents ADP-induced thrombus generation, increases blood circulation after thrombus formation, and attenuates neointima formation induced by common carotid artery balloon injury .
Action Environment
The action of 3-HBA can be influenced by environmental factors such as temperature and pH. For instance, the compound is a colorless solid with a melting point of 106°C and a boiling point of 240°C . Its acidity (pKa) is 8.98 at 25°C , suggesting that it may be more stable in slightly alkaline environments.
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzaldehyde is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans (ALDH2) . It interacts with this enzyme to produce 3-hydroxybenzyl alcohol .
Cellular Effects
This compound exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aldehyde dehydrogenase (ALDH), an NADP-dependent enzyme . This interaction results in the production of 3-hydroxybenzyl alcohol .
Dosage Effects in Animal Models
In animal models, this compound has shown vasculoprotective effects . It inhibited angiogenesis in a Matrigel Plug assay in C57BL6 mice, prevented ADP-induced thrombus generation, increased blood circulation after the formation of thrombus, and attenuated neointima formation induced by common carotid artery balloon injury in Sprague Dawley rats .
Metabolic Pathways
This compound is involved in the shikimate pathway for the biosynthesis of phenolic acids . It is a precursor compound for phenolic compounds like Protocatechuic aldehyde .
Scientific Research Applications
m-Hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Comparison with Similar Compounds
m-Hydroxybenzaldehyde is one of the three isomers of hydroxybenzaldehyde, the others being:
o-Hydroxybenzaldehyde (2-hydroxybenzaldehyde):
p-Hydroxybenzaldehyde (4-hydroxybenzaldehyde): This isomer has the hydroxyl group at the para position relative to the aldehyde group.
Uniqueness of m-Hydroxybenzaldehyde:
Position of Hydroxyl Group: The meta position of the hydroxyl group in m-hydroxybenzaldehyde influences its reactivity and the types of reactions it undergoes, making it distinct from its ortho and para isomers.
Applications: While all three isomers have applications in organic synthesis, m-hydroxybenzaldehyde is particularly valuable in the synthesis of specific pharmaceuticals and as a precursor for luminescent materials
Properties
IUPAC Name |
3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVREABSGIHHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059220 | |
Record name | 3-Hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 3-Hydroxybenzaldehyde | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 3-Hydroxybenzaldehyde | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
100-83-4 | |
Record name | 3-Hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxybenzaldehyde | |
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Record name | Benzaldehyde, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Hydroxybenzaldehyde | |
Source | EPA DSSTox | |
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Record name | 3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.630 | |
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Record name | 3-HYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2819J40E | |
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Retrosynthesis Analysis
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